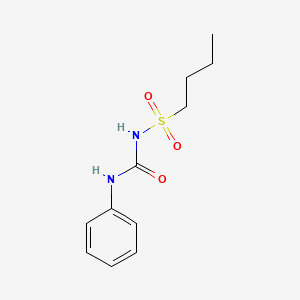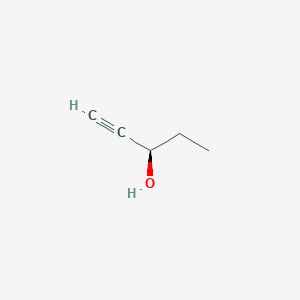![molecular formula C14H10N2 B14734890 11H-Indolizino[8,7-b]indole CAS No. 5860-58-2](/img/structure/B14734890.png)
11H-Indolizino[8,7-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Indolizino[8,7-b]indole: is a nitrogen-containing heterocyclic compound that is part of the indolizine family. This compound is notable for its presence in various naturally occurring alkaloids and its potential pharmacological properties. The structure of this compound consists of a fused indole and pyridine ring system, making it a unique and interesting target for synthetic and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 11H-Indolizino[8,7-b]indole can be achieved through several methods:
Pictet-Spengler Reaction: This method involves the cyclization of tryptamine or tryptophan derivatives with aldehydes or ketones.
Bischler-Napieralski Reaction: This involves the cyclization of β-carboline derivatives with acyl chlorides.
Cyclization of Phenacylharminium Salts: The reaction of harmine with phenacyl bromides or ethyl bromoacetate forms quaternized harmine derivatives, which upon cyclization yield 2-aryl-11H-Indolizino[8,7-b]indoles.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 11H-Indolizino[8,7-b]indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the indole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
11H-Indolizino[8,7-b]indole is used as a building block in the synthesis of complex heterocyclic compounds and as a precursor for various indolizidine alkaloids .
Biology:
This compound is found in naturally occurring alkaloids with cytotoxic properties, making it a target for biological studies .
Medicine:
Due to its presence in pharmacologically active alkaloids, this compound is studied for its potential therapeutic applications, including anticancer and antimicrobial activities .
Industry:
The compound’s unique structure makes it valuable in the development of new materials and dyes .
Wirkmechanismus
The mechanism of action of 11H-Indolizino[8,7-b]indole involves its interaction with molecular targets such as topoisomerase II, leading to DNA cross-linking and inhibition of cell division . This results in cell cycle arrest and apoptotic cell death, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Harmicidine: A naturally occurring alkaloid with similar structural features.
Trichotomine: Another alkaloid containing the indolizino[8,7-b]indole unit.
Subincanadine Alkaloids: These contain the tetrahydro-11H-indolizino[8,7-b]indole fragment and exhibit cytotoxic properties.
Uniqueness:
11H-Indolizino[8,7-b]indole is unique due to its fused indole and pyridine ring system, which imparts distinct chemical and biological properties. Its presence in various pharmacologically active alkaloids further highlights its importance in medicinal chemistry .
Eigenschaften
CAS-Nummer |
5860-58-2 |
|---|---|
Molekularformel |
C14H10N2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
11H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-9,15H |
InChI-Schlüssel |
YAMNPRZWDUBVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CN4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


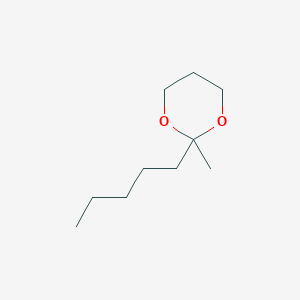
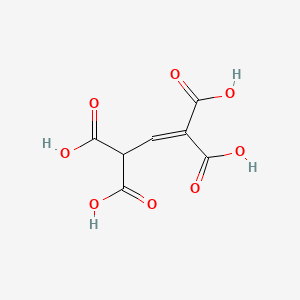

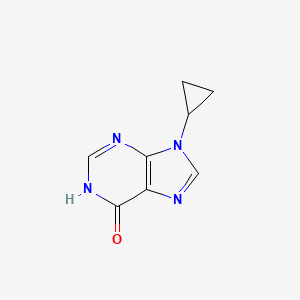

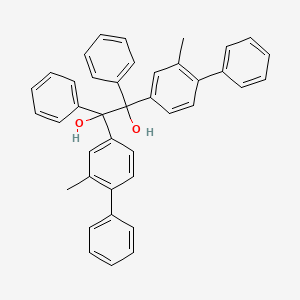
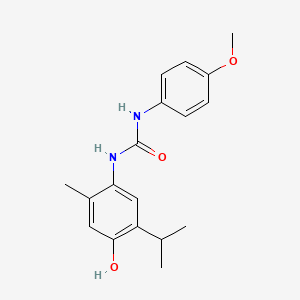
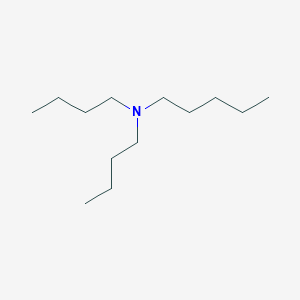
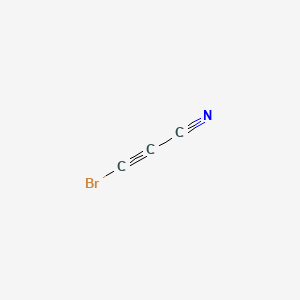

![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
